molecular formula C18H21ClN2S B11964305 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride CAS No. 13993-48-1

10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride

Cat. No.: B11964305
CAS No.: 13993-48-1
M. Wt: 332.9 g/mol
InChI Key: JNZUGBHNVALRPF-UHFFFAOYSA-N
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Description

10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is a complex organic compound that features a phenothiazine core structure with a 1-methylpyrrolidin-2-ylmethyl substituent. Phenothiazine derivatives are well-known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride typically involves the following steps:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Substitution Reaction: The phenothiazine core is then subjected to a substitution reaction with 1-methylpyrrolidin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride involves its interaction with various molecular targets, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .

Properties

CAS No.

13993-48-1

Molecular Formula

C18H21ClN2S

Molecular Weight

332.9 g/mol

IUPAC Name

10-[(1-methylpyrrolidin-2-yl)methyl]phenothiazine;hydrochloride

InChI

InChI=1S/C18H20N2S.ClH/c1-19-12-6-7-14(19)13-20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20;/h2-5,8-11,14H,6-7,12-13H2,1H3;1H

InChI Key

JNZUGBHNVALRPF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Origin of Product

United States

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